molecular formula C24H19ClN4S B2536616 (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline CAS No. 379704-67-3

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline

Cat. No. B2536616
CAS RN: 379704-67-3
M. Wt: 430.95
InChI Key: LLUDDHWESILQNA-GZCDXWOBSA-N
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Description

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a useful research compound. Its molecular formula is C24H19ClN4S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : Research has shown the synthesis of novel quinazolinone derivatives with significant antimicrobial activity, employing primary aromatic amines and heterocyclic amines, including thiazoles (Habib, Hassan, & El‐Mekabaty, 2013). Similar processes could potentially apply to the synthesis of complex thiazole derivatives like the one .

  • Antimicrobial Activities : Another study involved the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. The process included converting aniline derivatives to Schiff bases and further chemical modifications, showcasing the antimicrobial potential of these synthesized compounds (Yolal et al., 2012).

Applications in Materials Science

  • Electroluminescence and Polymer Applications : A significant application of similar compounds involves their use in materials science, particularly in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been studied for their structure, photophysics, and potential in electroluminescence applications, indicating a pathway for utilizing complex aniline and thiazole derivatives in advanced material sciences (Vezzu et al., 2010).

  • Corrosion Inhibition : Research into thiazole derivatives has also explored their application as corrosion inhibitors for metals in acidic media. The studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, highlighting the importance of such derivatives in industrial applications (Udhayakala et al., 2013).

Advanced Research Applications

  • Quantum Chemical Studies : Some derivatives have been subjected to quantum chemical studies to elucidate their corrosion inhibition mechanisms for mild steel in acidic mediums, providing insights into the electron-transfer processes and structural factors influencing their effectiveness as inhibitors (Udhayakala et al., 2013).

  • Synthesis of Fused Derivatives : Another application involves the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing the versatility of thiazole derivatives in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Janardhan et al., 2014).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4S/c1-2-16-29-23(18-8-10-19(25)11-9-18)17-30-24(29)26-20-12-14-22(15-13-20)28-27-21-6-4-3-5-7-21/h2-15,17H,1,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUDDHWESILQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201039258
Record name Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201039258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379704-67-3
Record name Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201039258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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